N-ethyl-3-methyl-N-phenylbenzamide
Description
N-Ethyl-3-methyl-N-phenylbenzamide is a substituted benzamide derivative characterized by an ethyl group, a methyl group, and a phenyl moiety attached to the benzamide core. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and versatility in functionalization .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-ethyl-3-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-17(15-10-5-4-6-11-15)16(18)14-9-7-8-13(2)12-14/h4-12H,3H2,1-2H3 |
InChI Key |
WEJAJBUCZHIOEM-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-ethyl-3-methyl-N-phenylbenzamide with structurally related benzamide derivatives, highlighting substituents, applications, and characterization methods:
Key Differences and Trends
Hydroxy-tert-butyl substituents (e.g., in ) enable metal coordination for catalysis, a feature absent in the ethyl/phenyl-substituted target compound .
Applications :
- DEET’s N,N-diethyl group optimizes volatility and skin permeation for insect repellency, whereas N-phenyl groups (as in the target compound) may favor solid-state stability or crystallinity .
- Nitro or chloro substituents (e.g., ) often enhance electron-withdrawing effects, useful in pharmaceuticals or agrochemicals .
Synthesis and Characterization :
- Most benzamides in the evidence were synthesized via acyl chloride/amine coupling or direct acid activation (e.g., using chloroformamidinium reagents, as in ) .
- X-ray crystallography is a common validation tool for benzamide derivatives, as seen in , and 12, ensuring precise structural confirmation .
Research Findings and Data
Crystallographic Insights
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () crystallizes in a monoclinic system with hydrogen-bonded dimers, a feature critical for its role in catalysis .
- 3-Chloro-N-phenylbenzamide () exhibits a planar benzamide core with a dihedral angle of 12.5° between the aromatic rings, influencing its packing efficiency .
Market and Industrial Relevance
- N,N-Diethyl-3-methylbenzamide (DEET) dominates the insect repellent market, with consumption projections extending to 2046, highlighting the economic viability of alkyl-substituted benzamides .
- Mepronil () is a commercial fungicide, demonstrating the agrochemical utility of benzamides with bulky aryl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
